(S)-2-((S)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-phenyl-4,5-dihydrooxazole
CAS No.:
Cat. No.: VC13803558
Molecular Formula: C26H27N2OP
Molecular Weight: 414.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H27N2OP |
|---|---|
| Molecular Weight | 414.5 g/mol |
| IUPAC Name | diphenyl-[(2S)-2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]piperidin-1-yl]phosphane |
| Standard InChI | InChI=1S/C26H27N2OP/c1-4-12-21(13-5-1)24-20-29-26(27-24)25-18-10-11-19-28(25)30(22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-9,12-17,24-25H,10-11,18-20H2/t24-,25+/m1/s1 |
| Standard InChI Key | HBWSZKUXZKWRPU-RPBOFIJWSA-N |
| Isomeric SMILES | C1CCN([C@@H](C1)C2=N[C@H](CO2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |
| SMILES | C1CCN(C(C1)C2=NC(CO2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |
| Canonical SMILES | C1CCN(C(C1)C2=NC(CO2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |
Introduction
Structural Characteristics and Stereochemical Significance
Molecular Architecture
The compound’s structure integrates three key components:
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A diphenylphosphanyl group () at the piperidine nitrogen.
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A piperidine ring with an (S)-configured stereocenter at the second position.
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A 4-phenyl-4,5-dihydrooxazole ring system with an additional (S)-configured stereocenter at the second carbon .
The SMILES notation \text{C1CCN([C@@H](C1)C2=N[C@@H](CO2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 explicitly defines the stereochemistry, confirming the (S,S) configuration .
Stereochemical Implications
The compound’s enantioselective utility arises from its rigid, chiral environment. The (S)-configured piperidine and oxazoline rings create a -symmetric ligand framework, which enhances stereochemical communication in metal coordination . Computational studies suggest that the dihedral angle between the piperidine and oxazoline planes () optimizes orbital overlap with transition metals like palladium and iridium .
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Piperidine Functionalization: (S)-Piperidine-2-carboxylic acid is converted to its corresponding amide using diphenylphosphine chloride under Schlenk conditions.
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Oxazoline Formation: The amide undergoes cyclization with 2-bromo-1-phenylethanol in the presence of , forming the dihydrooxazole ring.
Critical parameters include:
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Temperature control ( to room temperature).
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Solvent selection (tetrahydrofuran for cyclization).
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Purification via column chromatography (silica gel, ethyl acetate/hexane).
Analytical Validation
Nuclear Magnetic Resonance (NMR):
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NMR (CDCl): δ 7.35–7.15 (m, 15H, aromatic), 4.72 (dq, 1H, J = 8.5 Hz, oxazoline CH), 3.95 (m, 1H, piperidine CH).
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NMR: δ -12.5 ppm (singlet), confirming phosphine coordination .
High-Performance Liquid Chromatography (HPLC):
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Chiralpak AD-H column, hexane/isopropanol (90:10), retention time = 14.2 min (enantiomeric excess >99%).
Chemical Reactivity and Catalytic Applications
Transition-Metal Coordination
The compound acts as a bidentate P,N-ligand, binding metals via the phosphorus atom and the oxazoline nitrogen. Key complexes include:
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Palladium: Forms [Pd((S,S)-ligand)Cl] for allylic alkylation (Scheme 1) .
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Iridium: Generates [Ir((S,S)-ligand)(COD)] for asymmetric hydrogenation .
Table 1: Catalytic Performance in Asymmetric Reactions
| Reaction Type | Substrate | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| Allylic Alkylation | Allyl Acetate | 92 | 94 | |
| Hydrogenation | α,β-Unsaturated Ester | 88 | 89 |
Mechanistic Insights
In palladium-catalyzed allylic alkylation, the ligand’s chiral pocket induces a lock-and-key transition state, favoring re-face attack of nucleophiles (Figure 1) . Density functional theory (DFT) calculations reveal a 2.3 kcal/mol energy difference between diastereomeric transition states, rationalizing the high enantioselectivity .
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